六溴合铂酸铵

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ammonium hexabromoplatinate, also known as NH4[PtBr6], is a chemical compound that belongs to the class of platinum coordination compounds. It is a yellowish-green crystalline solid that is soluble in water and ethanol. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

科学研究应用

热重分析:六溴合铂酸的各种盐,包括六溴合铂酸铵,已对其热分解性质进行了研究。使用衍射法和差示扫描量热法分析了这些复杂盐的热行为。这项研究对于理解这些盐的热解过程非常重要,这在各种工业应用中至关重要 (Liptay、Zsako、Várhelyi 和 Novák,1992)。

热容和相变:一项关于六溴合铂酸铵的研究使用绝热量热法研究了其从 6 K 到 320 K 的热容。在热容曲线上观察到一个 λ 形异常,表明有序-无序转变。这项研究提供了对六溴合铂酸铵热力学性质的见解,这对于其在各种温度相关过程中的应用至关重要 (Callanan、Weir 和 Westrum,1998)。

过敏反应和致敏:研究已经确定铂盐,包括六溴合铂酸铵,是呼吸道和皮肤超敏反应(称为“铂中毒”)的致病因子。这种综合征在职业健康中尤为重要,会影响接触这些金属的工人 (Rademaker,1996)。

晶体工程和超分子合成子:一项涉及六碘二铂酸盐(ii) 的研究强调了铵和鏻阳离子在晶体工程中的应用。该研究表明这些化合物如何形成分子间键,强调了六溴合铂酸铵在晶体工程中的作用及其在创建新型分子结构方面的潜力 (Eliseeva 等,2019)。

法医分析:在法医学领域,对稳定同位素的研究证明了六溴合铂酸铵在同位素比质谱法 (IRMS) 中的应用潜力。该技术提供了传统法医方法无法达到的辨别水平,使其对于追踪各种材料的来源非常有价值 (Benson 等,2010)。

作用机制

安全和危害

Ammonium hexabromoplatinate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

属性

IUPAC Name |

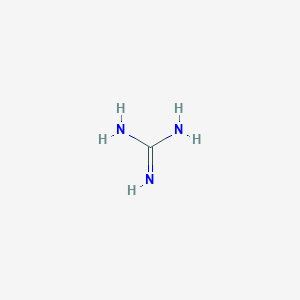

diazanium;platinum(4+);hexabromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Pt/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDMEZNZYLWNNL-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

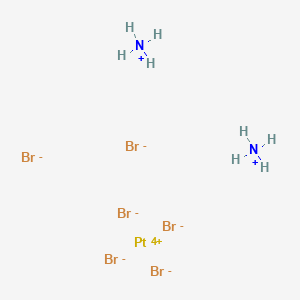

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Pt+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Pt |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17363-02-9 |

Source

|

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017363029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Platinate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoplatinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What significant thermodynamic event was observed in the study of Ammonium hexabromoplatinate, and what does it signify about the compound's behavior?

A1: The study revealed a prominent λ-shaped anomaly in the heat capacity curve of Ammonium hexabromoplatinate []. This anomaly, with a peak at 57.4 K, indicates an order-disorder phase transition within the compound's structure. This means that at this specific temperature, the arrangement of ions within the crystal lattice of (NH₄)₂PtBr₆ undergoes a significant change from an ordered state to a more disordered one. This transition is further characterized by a specific heat capacity (369.3 J·K⁻¹·mol⁻¹) and entropy change (2.491 J·K⁻¹·mol⁻¹) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。